

"2-Bromo-9,10-bis(2-naphthalenyl)anthracene" IUPAC name

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Compound of Interest

Compound Name: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

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An In-Depth Technical Guide to **2-Bromo-9,10-bis(2-naphthalenyl)anthracene**

Introduction

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a complex organic molecule with significant applications in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Its large, conjugated system imparts desirable photophysical properties, making it a valuable intermediate for creating advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols for researchers and professionals in drug development and materials science.

Chemical Identity and Properties

The compound is systematically named 2-bromo-9,10-dinaphthalen-2-ylanthracene according to IUPAC nomenclature.[3] It is also commonly referred to as 2-Bromo-9,10-di(2-naphthyl)anthracene.[4]

Property	Value	Reference
CAS Number	474688-76-1	[1][3][5]
Molecular Formula	C ₃₄ H ₂₁ Br	[3][5]
Molecular Weight	509.446 g/mol	[3]
Appearance	Light yellow solid	[1][3]
Purity	Typically ≥97%	[1][3]

Synthesis Protocols

The synthesis of **2-Bromo-9,10-bis(2-naphthalenyl)anthracene** can be achieved through a multi-step process. A general and effective method involves the reaction of an organolithium species with an anthraquinone derivative, followed by a reduction step.

Synthesis from 2-Bromonaphthalene

This protocol outlines the synthesis starting from 2-bromonaphthalene and a suitable anthraquinone precursor, proceeding through a diol intermediate.

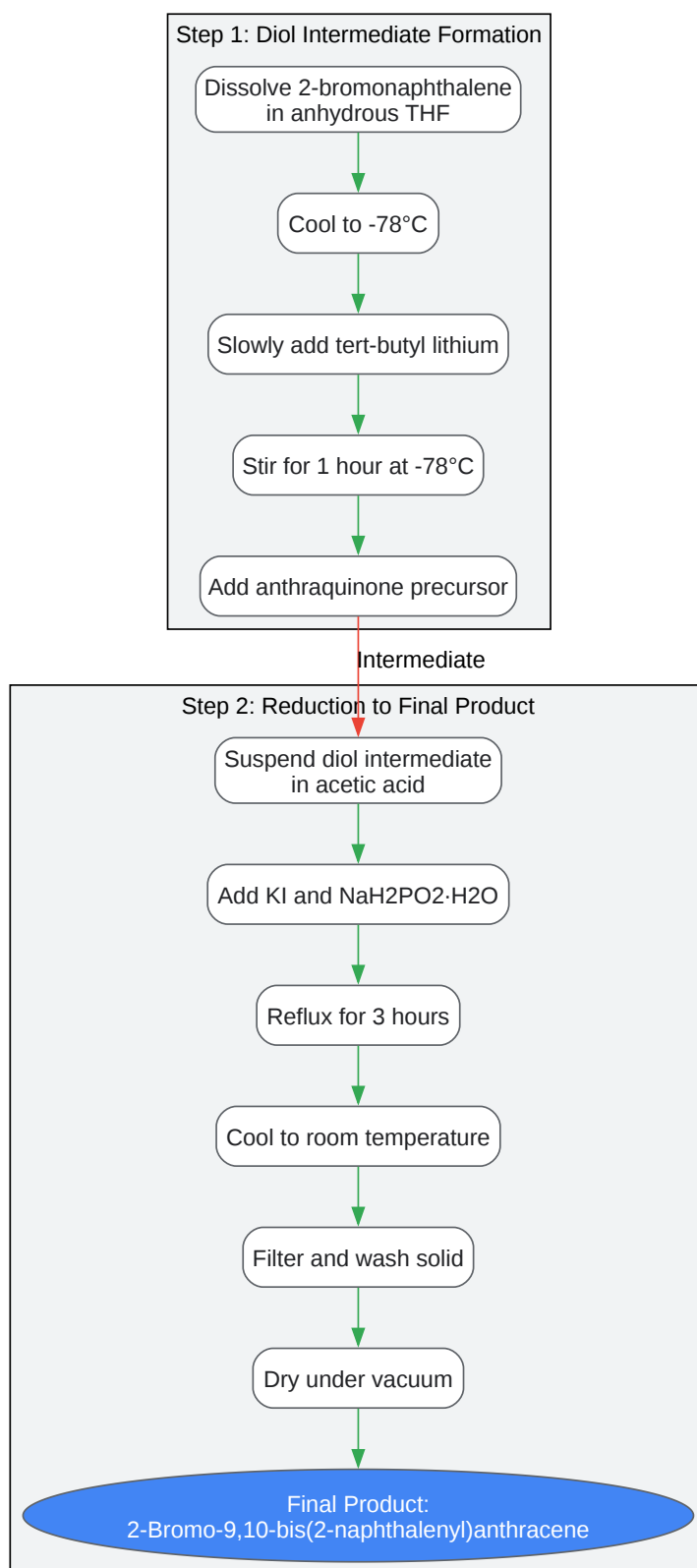
Step 1: Formation of the Diol Intermediate

- Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C using a suitable cooling bath.
- Slowly add tert-butyl lithium (1.7 M in pentane, 47.0 mL) to the cooled solution.
- Stir the reaction mixture at -78°C for approximately 1 hour.
- Following this, add the starting anthraquinone derivative (compound 104, 22.0 mmol).

Step 2: Reduction to the Final Product

- Suspend the resulting dinaphthyl glycol intermediate (20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.

- Sequentially add potassium iodide (206 mmol) and sodium hypophosphite hydrate (340 mmol).
- Heat the mixture to reflux and stir for about 3 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid product, wash it with water and then with methanol.
- Dry the resulting light yellow solid under vacuum to yield 2-bromo-9,10-bis(2-naphthyl)anthracene.^[1] (Reported yield: 96%^[1]).



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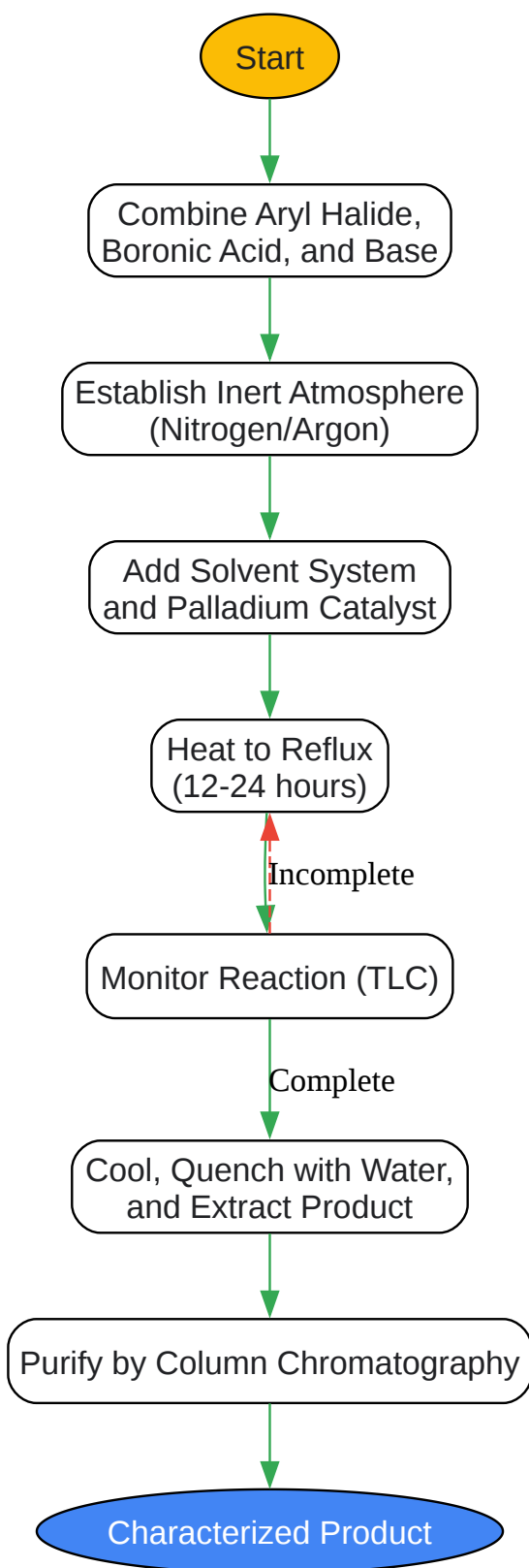
Caption: Synthesis workflow for **2-Bromo-9,10-bis(2-naphthalenyl)anthracene**.

Suzuki Cross-Coupling as an Alternative Route

While a specific protocol for the title compound via Suzuki coupling was not detailed in the provided search context, this palladium-catalyzed reaction is a primary method for synthesizing 9,10-diarylanthracenes.^{[6][7]} A general workflow for a related structure, 9,10-Di(naphthalen-2-yl)anthracene, from 9,10-dibromoanthracene provides a model for how **2-Bromo-9,10-bis(2-naphthalenyl)anthracene** could be synthesized or further functionalized.

General Suzuki Coupling Protocol:

- **Reaction Setup:** In a dry round-bottom flask, combine the aryl halide (e.g., a dibromoanthracene derivative, 1.0 eq), the boronic acid (e.g., 2-naphthaleneboronic acid, 2.2 eq), and a base (e.g., potassium carbonate, 4.0 eq).^[8]
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas like nitrogen or argon three times.^[8]
- **Solvent and Catalyst Addition:** Add an anhydrous solvent system (e.g., toluene/ethanol/water) and degas the mixture.^{[8][9]} Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq).^[9]
- **Reaction:** Heat the mixture to reflux (e.g., 80-100°C) and stir for 12-24 hours, monitoring by TLC.^[9]
- **Work-up:** After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.^{[9][10]}
- **Purification:** Purify the crude product by column chromatography.^[9]



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Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Applications in Research and Development

The primary application of **2-Bromo-9,10-bis(2-naphthalenyl)anthracene** lies in its function as an OLED intermediate.[2] Its molecular structure is designed to promote efficient charge injection and transport. This leads to improvements in device efficiency, operational lifetime, and color purity in OLED displays and lighting.[2] The bromine atom also serves as a functional handle, allowing for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to synthesize more complex, highly conjugated molecules for advanced electronic applications.[9]

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References

- 1. 2-Bromo-9,10-bis(2-naphthalenyl)anthracene | 474688-76-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Bromo-9,10-bis(2-naphthalenyl)anthracene - CAS:474688-76-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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